molecular formula C10H13NO2 B1680308 4-Amino-3-phenylbutanoic acid CAS No. 1078-21-3

4-Amino-3-phenylbutanoic acid

Cat. No. B1680308
CAS RN: 1078-21-3
M. Wt: 179.22 g/mol
InChI Key: DAFOCGYVTAOKAJ-UHFFFAOYSA-N
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Description

    PhGABA: is a compound structurally related to the neurotransmitter γ-aminobutyric acid (GABA).

    PhGABA: exhibits anxiolytic effects and is used to treat anxiety, insomnia, and other indications.

  • Side effects may include sedation, sleepiness, nausea, irritability, and agitation. Overdose can lead to marked central nervous system depression .
  • Scientific Research Applications

  • Mechanism of Action

  • Safety and Hazards

    When handling 4-Amino-3-phenylbutanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

    Biochemical Analysis

    Biochemical Properties

    Phenibut acts as a GABA-mimetic, primarily at GABA(B) receptors . The pharmacological activity of racemic phenibut relies on R-phenibut and this correlates to the binding affinity of enantiomers of phenibut to the GABAB receptor . In addition, R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels .

    Cellular Effects

    Phenibut has been found to have various effects on cells. It is highly effective in treating anxiety, post-traumatic stress disorder, depression, asthenia, insomnia, alcoholism, stuttering, and vestibular disorders . It also improves mental performance (attention, memory, speed and accuracy of sensory-motor reactions), physical performance, and reduces sleep disorders as well as movement and speech disorders .

    Molecular Mechanism

    Phenibut is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

    Temporal Effects in Laboratory Settings

    There are reports of adverse health effects associated with phenibut use, and some evidence suggests that continued use can lead to dependence and increased tolerance, which means an increasingly higher dose is needed for the same effect .

    Dosage Effects in Animal Models

    The effects of phenibut can vary with different dosages. Overdose of phenibut can produce marked central nervous system depression including unconsciousness .

    Metabolic Pathways

    Phenibut is metabolized in the liver with minimal activity . The metabolites of phenibut are inactive .

    Transport and Distribution

    Phenibut is well-absorbed and has a bioavailability of ≥63% (250 mg) . It is usually taken by mouth as a tablet, but may be given intravenously .

    Subcellular Localization

    Given its role as a GABA-mimetic, it is likely to interact with GABA receptors which are typically located in the cell membrane .

    Preparation Methods

      Synthetic Routes: can be synthesized through various methods, including chemical reactions involving phenylacetic acid and γ-aminobutyric acid precursors.

      Industrial Production: While was developed in the Soviet Union, it is currently marketed for medical use in countries such as Russia, Ukraine, Belarus, Kazakhstan, and Latvia.

  • Chemical Reactions Analysis

      Reactions: can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve peracids, while reduction could use reducing agents like lithium aluminum hydride.

      Major Products: The products formed from these reactions would vary based on the specific reaction type and conditions.

  • Comparison with Similar Compounds

    properties

    IUPAC Name

    4-amino-3-phenylbutanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DAFOCGYVTAOKAJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(CC(=O)O)CN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70870838
    Record name Benzenepropanoic acid, .beta.-(aminomethyl)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70870838
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    179.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    1078-21-3
    Record name Phenibut
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1078-21-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-Amino-3-phenylbutyric acid
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Phenibut
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB13455
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    Record name Benzenepropanoic acid, .beta.-(aminomethyl)-
    Source EPA Chemicals under the TSCA
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Benzenepropanoic acid, .beta.-(aminomethyl)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70870838
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-amino-3-phenylbutyric acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.800
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name PHENIBUT
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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